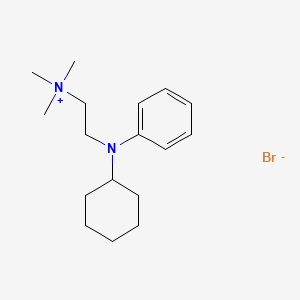

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide

Description

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound featuring a cyclohexyl-substituted aniline group linked via an ethyl chain to a trimethylammonium moiety, with a bromide counterion. Key features include:

- Structure: A cyclohexyl group replaces one phenyl ring in the diphenylamino group of related compounds, introducing steric bulk and lipophilicity.

- Hypothetical Formula: C₁₇H₂₉N₂Br (calculated molecular weight: 341.3 g/mol).

- Potential Applications: Likely roles in ion-exchange membranes, conductive polymers, or biochemical studies due to its charged quaternary ammonium group and tunable substituents .

Properties

CAS No. |

2933-20-2 |

|---|---|

Molecular Formula |

C17H29BrN2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

2-(N-cyclohexylanilino)ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C17H29N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4,6-7,10-11,17H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YUJQNTORYNPVPK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide typically involves the alkylation of a tertiary amineThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium salt. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: While the quaternary ammonium group is generally stable, the aniline moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically conducted in aqueous or organic solvents at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation of the aniline moiety can produce quinone derivatives .

Scientific Research Applications

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.

Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Mechanism of Action

The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below compares the target compound with two closely related analogs:

*Hypothetical data inferred from structural analogs.

Key Observations:

- Substituent Effects : Replacing one phenyl group with cyclohexyl (C₆H₁₁) increases lipophilicity and steric hindrance compared to diphenyl analogs. This could enhance solubility in organic solvents but reduce conjugation efficiency .

- Ammonium Group: Trimethyl vs. triethyl groups influence charge distribution and steric bulk.

Physicochemical and Functional Properties

Solubility and Reactivity

- Trimethylammonium Bromides : Charged quaternary ammonium groups confer water solubility, but bulky substituents (e.g., cyclohexyl) may reduce it. For example, MTSET (a trimethylammonium compound with a thiosulfonate group) is water-soluble but membrane-impermeable due to its charge .

- Counterion Effects : Bromide ions (as in the target compound) influence material properties. In polyelectrolytes, bromide counterions reduce piezoelectric responses compared to chloride .

Comparative Data Table

*Inferred properties.

Biological Activity

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trimethylammonium group, which contributes to its cationic nature, and a cyclohexylaniline moiety that enhances its lipophilicity. This combination allows for interactions with biological membranes and proteins.

- Protein Kinase Inhibition : Research indicates that compounds similar to (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide can inhibit various protein kinases, which are crucial in signaling pathways associated with cancer and other diseases. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Neuroprotective Effects : The compound has been shown to modulate neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which promotes neuronal survival and differentiation. This modulation may have implications in treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that similar quaternary ammonium compounds exhibit antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide:

Case Studies

- Cancer Treatment : A study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the inhibition of specific protein kinases involved in cell cycle regulation.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide showed promise in enhancing cognitive function by upregulating neurotrophic factors.

- Infection Models : The compound was tested against various bacterial strains, showing a notable decrease in bacterial load in infected animal models, suggesting potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.